molecular formula C10H14N2O2 B14007464 2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine CAS No. 1626-12-6

2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine

Cat. No.: B14007464
CAS No.: 1626-12-6
M. Wt: 194.23 g/mol
InChI Key: SMOBQXMZGKNZOW-UHFFFAOYSA-N
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Description

2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine is a complex organic compound with a unique structure that includes a dioxino ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable pyridine derivative with a dioxino precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
  • 2,2,8-Trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid
  • 2,2,8-Trimethyl-5,6-bis[(E)-1-butenyl]-4H-1,3-dioxino[4,5-c]pyridine

Uniqueness

What sets 2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine apart from these similar compounds is its specific amine functional group, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .

Properties

CAS No.

1626-12-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-amine

InChI

InChI=1S/C10H14N2O2/c1-6-9-7(8(11)4-12-6)5-13-10(2,3)14-9/h4H,5,11H2,1-3H3

InChI Key

SMOBQXMZGKNZOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)N

Origin of Product

United States

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